
(4-Chlorophenyl)(cyclopropyl)methanethiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chlorophenyl)(cyclopropyl)methanethiol is an organic compound with the molecular formula C10H11ClS. It is characterized by the presence of a 4-chlorophenyl group and a cyclopropyl group attached to a methanethiol moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(cyclopropyl)methanethiol typically involves the reaction of 4-chlorobromobenzene with cyclopropane acetonitrile in the presence of a Grignard reagent. The process begins with the formation of the Grignard reagent by reacting magnesium metal with 4-chlorobromobenzene in an organic solvent such as ether or tetrahydrofuran. The resulting Grignard reagent is then reacted with cyclopropane acetonitrile to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. The process involves the same basic steps as the laboratory synthesis but is optimized for larger-scale production. This includes the use of industrial-grade solvents and reagents, as well as specialized equipment to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
(4-Chlorophenyl)(cyclopropyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Substitution: Halide ions (Cl-, Br-) can act as nucleophiles in substitution reactions.
Coupling Reactions: Palladium catalysts are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Disulfides are formed as major products.
Substitution: Various substituted thiols can be formed depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are commonly formed in Suzuki–Miyaura coupling reactions.
科学研究应用
(4-Chlorophenyl)(cyclopropyl)methanethiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
作用机制
The mechanism of action of (4-Chlorophenyl)(cyclopropyl)methanethiol involves its reactivity with various molecular targets. The thiol group is highly reactive and can form covalent bonds with proteins and other biomolecules. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of complex organic molecules .
相似化合物的比较
Similar Compounds
4-Chlorophenyl cyclopropyl ketone: This compound is similar in structure but contains a ketone group instead of a thiol group.
(4-Chlorophenyl)(phenyl)methanethiol: This compound has a phenyl group instead of a cyclopropyl group attached to the methanethiol moiety.
Uniqueness
(4-Chlorophenyl)(cyclopropyl)methanethiol is unique due to the presence of both a 4-chlorophenyl group and a cyclopropyl group attached to a methanethiol moiety. This combination of functional groups imparts unique chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
属性
分子式 |
C10H11ClS |
|---|---|
分子量 |
198.71 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-cyclopropylmethanethiol |
InChI |
InChI=1S/C10H11ClS/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2 |
InChI 键 |
FRVQMXFEKSFUAD-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(C2=CC=C(C=C2)Cl)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


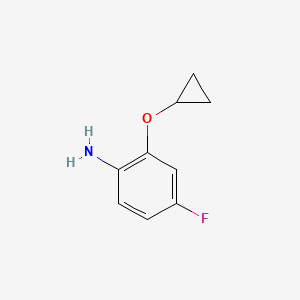
![1,8,10-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15242024.png)
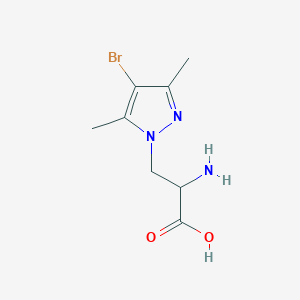
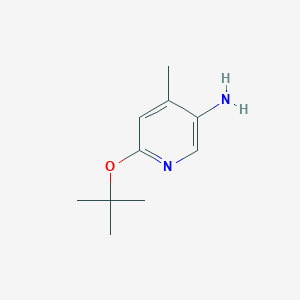
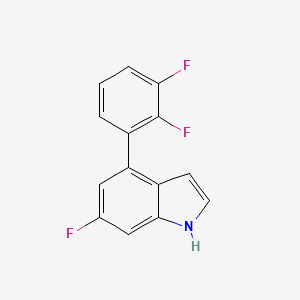
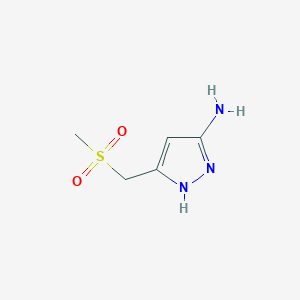
![5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15242062.png)

![6-bromo-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B15242072.png)

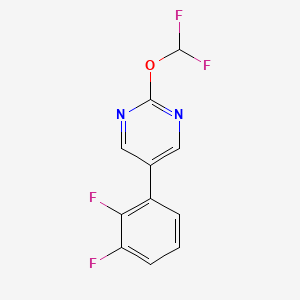
![Racemic-(3S,3aS,6aR)-tert-butyl 3-hydroxyhexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B15242093.png)


